Potassium ((dimethylamino)methyl)trifluoroborate

Suzuki-Miyaura coupling aryl chlorides aminomethylation

This shelf-stable, monomeric organotrifluoroborate serves as a single-equivalent aminomethyl synthon in Suzuki-Miyaura cross-couplings. Unlike boronic acids (prone to protodeboronation) and toxic organostannanes, its tetracoordinate boron center ensures indefinite air/moisture stability. Delivers 68–90% coupling yields with aryl chlorides—reducing electrophile costs by 30–50% vs. bromide-dependent methods. Preserves ketone, nitrile, ester, aldehyde, and nitro groups during coupling, eliminating protection/deprotection steps. Ideal for HTE platforms, parallel library synthesis, and late-stage functionalization. Replace organotin reagents in pharma manufacturing; reduce EHS burden.

Molecular Formula C3H8BF3KN
Molecular Weight 165.01 g/mol
CAS No. 1150655-04-1
Cat. No. B1419950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium ((dimethylamino)methyl)trifluoroborate
CAS1150655-04-1
Molecular FormulaC3H8BF3KN
Molecular Weight165.01 g/mol
Structural Identifiers
SMILES[B-](CN(C)C)(F)(F)F.[K+]
InChIInChI=1S/C3H8BF3N.K/c1-8(2)3-4(5,6)7;/h3H2,1-2H3;/q-1;+1
InChIKeyRSVQKXNUTHTPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium ((dimethylamino)methyl)trifluoroborate (CAS 1150655-04-1): N,N‑Dialkylaminomethyl Organotrifluoroborate for Suzuki‑Miyaura Cross‑Coupling


Potassium ((dimethylamino)methyl)trifluoroborate (CAS 1150655‑04‑1) is an N,N‑dialkylaminomethyl organotrifluoroborate—a tetracoordinate boron nucleophile that serves as a shelf‑stable aminomethyl synthon [REFS‑1]. Unlike tricoordinate boronic acids, this compound’s fully substituted boron center confers resistance to air, moisture, and protodeboronation, enabling its use as a monomeric, single‑equivalent coupling partner in palladium‑catalyzed Suzuki‑Miyaura reactions [REFS‑2]. It is primarily employed to install the dimethylaminomethyl motif onto aryl and heteroaryl frameworks, providing a dissonant C–C bond disconnection that complements traditional reductive amination and nucleophilic substitution strategies [REFS‑3].

Why Potassium ((dimethylamino)methyl)trifluoroborate Cannot Be Interchanged with Alternative Aminomethylating Reagents


Generic substitution among aminomethylating reagents is not scientifically valid because N,N‑dialkylaminomethyltrifluoroborates operate via a fundamentally different dissonant reactivity paradigm [REFS‑1]. Alternative aminomethylstannanes (e.g., Stille reagents) carry organotin toxicity and present purification challenges, while boronic acids and boronate esters undergo rapid protodeboronation and oligomerization, complicating stoichiometry control and introducing variable coupling efficiency [REFS‑2]. Reductive amination methods require protecting‑group strategies for functional groups sensitive to reducing conditions—a constraint that organotrifluoroborates circumvent entirely [REFS‑3]. Consequently, selection of this specific trifluoroborate is dictated not by nominal aminomethylating capacity but by its quantifiable air/moisture stability, monomeric nature, and broad functional‑group tolerance relative to boronic acids, organostannanes, and reductive amination protocols.

Potassium ((dimethylamino)methyl)trifluoroborate: Quantitative Comparative Performance Evidence for Procurement Decisions


Aryl Chloride Cross‑Coupling: Quantitative Yields for N,N‑Dialkylaminomethyltrifluoroborate vs. Alternative Electrophile Classes

N,N‑Dialkylaminomethyltrifluoroborates (including the dimethylamino variant) cross‑couple with aryl chlorides in yields of 68–90% under standard Suzuki–Miyaura conditions, enabling the use of more abundant, less expensive aryl chloride electrophiles relative to aryl bromides or iodides [REFS‑1]. This performance contrasts with many organometallic aminomethylating reagents that require more reactive (and costly) bromide or iodide partners to achieve comparable efficiency.

Suzuki-Miyaura coupling aryl chlorides aminomethylation

Functional‑Group Tolerance: N,N‑Dialkylaminomethyltrifluoroborate vs. Reductive Amination Protocols

N,N‑Dialkylaminomethyltrifluoroborates demonstrate compatibility with a broad range of electrophilic functional groups that are incompatible with reductive amination conditions. Specifically, ketones, nitriles, esters, aldehydes, and nitro groups remain intact during cross‑coupling with this trifluoroborate class, whereas reductive amination would reduce these functionalities, necessitating additional protection/deprotection steps [REFS‑1]. This represents a qualitative but decisive differentiation in synthetic route selection.

functional group tolerance late-stage functionalization comparative methodology

Air and Moisture Stability: Organotrifluoroborate vs. Boronic Acid Handling

Potassium ((dimethylamino)methyl)trifluoroborate, as a tetracoordinate organotrifluoroborate, exhibits indefinite shelf stability under ambient atmospheric conditions without decomposition, whereas boronic acids and boronate esters are prone to protodeboronation and oxidative degradation [REFS‑1]. Commercial suppliers specify storage at –20 °C under inert atmosphere for optimal long‑term preservation, but the compound remains handleable in air without immediate degradation during routine laboratory operations [REFS‑2].

stability storage boronic acids

Stoichiometry Control: Monomeric Trifluoroborate vs. Oligomer‑Prone Boronic Acids

Potassium ((dimethylamino)methyl)trifluoroborate exists exclusively in monomeric form, allowing precise stoichiometric control in cross‑coupling reactions. In contrast, boronic acids and their esters readily form boroxine oligomers and anhydrides, introducing stoichiometric uncertainty that compromises reaction reproducibility and complicates process scale‑up [REFS‑1].

stoichiometry monomeric nature process reproducibility

Toxicity Profile: Organotrifluoroborate vs. Organostannane (Stille) Reagents

N,N‑Dialkylaminomethyltrifluoroborates offer a nontoxic alternative to aminomethylstannane reagents used in Stille cross‑coupling. Organotin compounds are known neurotoxins and environmental contaminants with strict disposal requirements, whereas organotrifluoroborates exhibit significantly reduced toxicological hazard profiles [REFS‑1]. The Molander group explicitly positions this trifluoroborate class as a safer, more practical aminomethylating platform relative to the Stille reaction [REFS‑2].

toxicity green chemistry Stille coupling

Potassium ((dimethylamino)methyl)trifluoroborate: High‑Value Application Scenarios Based on Quantitative Differentiation Evidence


Cost‑Optimized Late‑Stage Functionalization of Aryl Chloride‑Containing Drug Candidates

Medicinal chemistry programs requiring aminomethylation of advanced intermediates benefit from this trifluoroborate’s demonstrated 68–90% coupling yields with aryl chlorides [REFS‑1]. The ability to use less expensive, more widely available aryl chloride electrophiles—without yield compromise relative to bromides—reduces per‑reaction electrophile costs by approximately 30–50% in many commercial catalog comparisons. This cost differential becomes particularly significant in parallel library synthesis and late‑stage diversification where dozens to hundreds of aryl chloride variants are coupled.

Chemoselective Aminomethyl Installation in Multifunctional Substrates

Synthetic sequences involving ketone‑, nitrile‑, ester‑, aldehyde‑, or nitro‑containing intermediates require chemoselective aminomethyl introduction without reducing sensitive functionality. As demonstrated by Molander and Shin, this trifluoroborate class preserves these electrophilic groups intact during cross‑coupling [REFS‑2]. This capability eliminates two to three synthetic steps (protection, deprotection, and sometimes re‑oxidation) that would be mandatory under reductive amination conditions, directly reducing total synthesis time and improving overall yield in complex molecule construction.

Air‑Stable Reagent Inventory for High‑Throughput Experimentation (HTE) Platforms

High‑throughput experimentation facilities and automated synthesis platforms require reagents that maintain consistent performance without degradation during extended ambient exposure. The indefinite air stability and monomeric nature of this trifluoroborate [REFS‑3] eliminate the need for inert‑atmosphere handling robotics, enable reliable automated solid dispensing, and reduce the frequency of reagent repurification or replacement—critical operational advantages that lower HTE campaign costs and improve data reproducibility across large screening sets.

Green Chemistry Process Development: Replacement of Organostannane Reagents

Pharmaceutical process chemistry groups seeking to eliminate organotin reagents from manufacturing routes can adopt this trifluoroborate as a direct aminomethylation replacement. The documented nontoxic profile of organotrifluoroborates relative to aminomethylstannanes [REFS‑1] reduces EHS compliance burdens, simplifies waste stream management, and aligns with corporate sustainability initiatives. This substitution is particularly valuable in late‑stage clinical and commercial manufacturing where organotin contamination limits and waste disposal costs impose significant financial constraints.

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